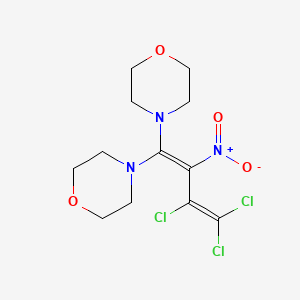
4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine
Overview
Description
4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine, also known as TCNB, is a synthetic organic compound that has been widely used in scientific research due to its unique chemical properties. TCNB is a highly reactive electrophile and is known to form covalent bonds with various nucleophilic groups in biological molecules, such as amino acids, peptides, and proteins. This property makes TCNB a valuable tool for studying the biochemical and physiological effects of covalent modifications in living organisms.
Mechanism of Action
The mechanism of action of 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine involves the formation of covalent bonds between 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine and various nucleophilic groups in biological molecules. The reaction proceeds via an electrophilic substitution mechanism, where the electron-rich nucleophilic group attacks the electrophilic carbon atom in 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine, resulting in the formation of a covalent bond. The covalent modification can alter the structure and function of the modified molecule, leading to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine depend on the specific molecule that is modified and the extent of modification. 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine can modify enzymes and proteins, leading to inhibition or activation of their activities, altered stability, and localization. 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine can also induce DNA damage, leading to mutations, chromosomal aberrations, and cell death. The effects of 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine on living organisms depend on the dose, duration, and route of exposure, and can range from acute toxicity to chronic effects, such as carcinogenicity and teratogenicity.
Advantages and Limitations for Lab Experiments
The advantages of using 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine in lab experiments include its high reactivity, specificity, and versatility in modifying various biological molecules. 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine can also be easily synthesized and purified, making it a cost-effective tool for scientific research. However, the limitations of using 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine include its potential toxicity and mutagenicity, which can affect the accuracy and reproducibility of the experimental results. The use of appropriate safety measures and controls is necessary to minimize the risks associated with 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine.
Future Directions
There are several future directions for the use of 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine in scientific research. One direction is the development of novel 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine derivatives with improved specificity and selectivity in modifying specific biological molecules. Another direction is the application of 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine in the study of post-translational modifications, such as ubiquitination and SUMOylation, which play important roles in cellular signaling and regulation. 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine can also be used in the development of new drugs and therapies for various diseases, such as cancer and neurodegenerative disorders, by targeting specific enzymes and proteins. Overall, 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine is a valuable tool for studying the biochemical and physiological effects of covalent modifications in living organisms, and its potential applications in scientific research are vast and promising.
Scientific Research Applications
4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine has been widely used in scientific research as a chemical probe to study various biological processes, such as enzyme inhibition, protein modification, and DNA damage. 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases, by covalently modifying their active sites. 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine can also be used to modify proteins and peptides by reacting with their nucleophilic amino acid residues, such as cysteine and lysine. This modification can alter the function, stability, and localization of the modified proteins, providing insights into their biological roles. 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diyl)dimorpholine has also been used to induce DNA damage by reacting with the nucleotide bases, leading to the formation of DNA adducts and strand breaks.
properties
IUPAC Name |
4-(3,4,4-trichloro-1-morpholin-4-yl-2-nitrobuta-1,3-dienyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl3N3O4/c13-9(11(14)15)10(18(19)20)12(16-1-5-21-6-2-16)17-3-7-22-8-4-17/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKMFCEGDHXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4,4'-(3,4,4-trichloro-2-nitro-1,3-butadienylidene)bis- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[2-(4-bromophenyl)-4-pyrimidinyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B3828206.png)
![N-(3-{6-[4-(acetylamino)phenyl]-2-phenyl-4-pyrimidinyl}phenyl)acetamide](/img/structure/B3828215.png)
![N,N'-{[2-(4-bromophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide](/img/structure/B3828223.png)


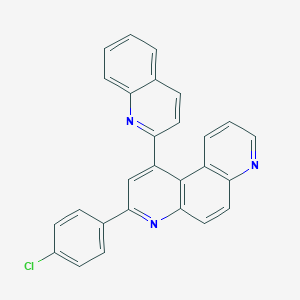
![8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828257.png)
![8-(4-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828266.png)
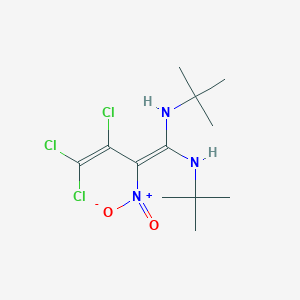
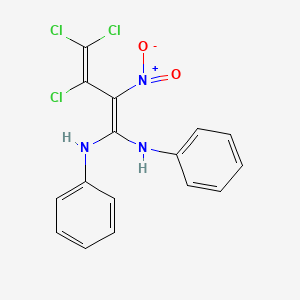
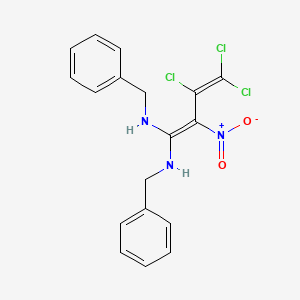
![1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine](/img/structure/B3828293.png)
![N-{4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B3828303.png)